(2-Methoxybenzyl)(2-pyridinylmethyl)amine hydrobromide
CAS No.: 1609403-53-3
Cat. No.: VC8015861
Molecular Formula: C14H17BrN2O
Molecular Weight: 309.20
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1609403-53-3 |
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Molecular Formula | C14H17BrN2O |
Molecular Weight | 309.20 |
IUPAC Name | 1-(2-methoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine;hydrobromide |
Standard InChI | InChI=1S/C14H16N2O.BrH/c1-17-14-8-3-2-6-12(14)10-15-11-13-7-4-5-9-16-13;/h2-9,15H,10-11H2,1H3;1H |
Standard InChI Key | LMBZYCUWPRRWBO-UHFFFAOYSA-N |
SMILES | COC1=CC=CC=C1CNCC2=CC=CC=N2.Br |
Canonical SMILES | COC1=CC=CC=C1CNCC2=CC=CC=N2.Br |
Introduction
Structural and Physicochemical Properties
Molecular Characteristics
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Molecular Formula:
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Key Functional Groups:
Physicochemical Data
Synthesis and Characterization
Analytical Data
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Spectroscopic Characterization:
Applications in Research
Pharmaceutical Intermediates
The compound serves as a building block in medicinal chemistry, particularly for:
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Receptor Ligands: Structural analogs are explored as orexin receptor agonists (e.g., compounds with pyridinylmethyl groups in ).
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Antimicrobial Agents: Similar amines are used in antiplasmodial and antibacterial drug candidates .
Material Science
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Coordination Chemistry: Pyridine-containing amines act as ligands for metal complexes in catalytic systems .
Biological and Pharmacological Insights
In Vitro Studies
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Cellular Activity: Derivatives of 2-pyridinylmethylamines exhibit inhibition of Pseudomonas aeruginosa PqsR (a quorum-sensing regulator) .
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Selectivity: Structural modifications influence binding affinity to targets like serotonin receptors (5-HT₂AR/5-HT₂CR) .
Structure-Activity Relationships (SAR)
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Methoxy Group: Enhances lipophilicity and modulates electronic effects on aromatic rings .
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Pyridinyl Moiety: Facilitates hydrogen bonding and π-π interactions in receptor binding .
Future Directions
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